molecular formula C19H19NO5 B557369 Fmoc-Thr-OH CAS No. 73731-37-0

Fmoc-Thr-OH

Cat. No. B557369
CAS RN: 73731-37-0
M. Wt: 341.4 g/mol
InChI Key: OYULCCKKLJPNPU-DIFFPNOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Thr-OH, also known as Fmoc-O-tert-butyl-L-threonine, is a threonine derivative commonly used as an amino acid building block in peptide synthesis . It is often used in solid phase peptide synthesis utilizing Fmoc protocols . The t-butyl protecting group on the side chain is removed when the product peptide is cleaved from Wang resin or Rink amide resin .


Synthesis Analysis

Fmoc-Thr-OH is used in the synthesis of various peptides and analogues via solid phase peptide synthesis . For instance, it can be used to synthesize chlorofusin analogues . The coupling of Fmoc-Thr-OH onto a resin-bound peptide under microwave conditions has been reported to dramatically improve the yield of synthesized peptide while reducing the time required for synthesis .


Molecular Structure Analysis

The molecular structure of Fmoc-Thr-OH can be found in various databases such as PubChem and ChemSpider . The molecular formula is C19H19NO5 .


Chemical Reactions Analysis

Fmoc-Thr-OH is involved in various chemical reactions, particularly in peptide synthesis. It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides . The reaction of Fmoc-Thr-OH with other compounds in the synthesis process is facilitated by the Fmoc protocols .


Physical And Chemical Properties Analysis

Fmoc-Thr-OH is a solid compound with a molecular weight of 341.36 g/mol . It is soluble in DMF . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Scientific Research Applications

  • Fmoc-Thr-OH is used in the solid-phase synthesis of carbonylated peptides, which can model oxidatively modified peptides related to diseases (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

  • It is utilized in nanoassemblies for antibacterial and anti-inflammatory applications, showcasing its role in the development of biomedical materials (Schnaider et al., 2019).

  • Fmoc-Thr-OH contributes to the creation of supramolecular hydrogels with antimicrobial properties, useful in biomedical fields (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

  • It is involved in the improved high-performance liquid chromatography of amino acids, aiding in protein identification and biological sample analysis (Ou et al., 1996).

  • Fmoc-Thr-OH is central to the development of functionalized carbon nanotube-containing hydrogels, highlighting its role in nanomaterials research (Roy & Banerjee, 2012).

  • It's used in the optimization of coupling methods for the synthesis of phosphopeptides, which are valuable tools in peptide synthesis (White, 2001).

  • Fmoc-Thr-OH is also employed in the synthesis of O-phosphotyrosine-containing peptides, demonstrating its utility in the preparation of specialized peptide sequences (Kitas et al., 1989).

Future Directions

Fmoc-Thr-OH continues to be a valuable tool in peptide synthesis, contributing to the development of new peptide-based drugs and materials . Its use in the synthesis of phosphothreonine peptides and in DNA-encoded chemical libraries represents some of the future directions for this compound .

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYULCCKKLJPNPU-DIFFPNOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Thr-OH

CAS RN

73731-37-0
Record name (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Thr-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Thr-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Thr-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Thr-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Thr-OH
Reactant of Route 6
Fmoc-Thr-OH

Citations

For This Compound
237
Citations
Y Asahina, R Fujimoto, A Suzuki… - Journal of Carbohydrate …, 2015 - Taylor & Francis
We newly designed and synthesized a 9-fluorenylmethoxycarbonyl (Fmoc)-threonine unit carrying the core 1 O-glycan, which is protected by the 4-methylbenzyl (MBn) group. This …
Number of citations: 12 www.tandfonline.com
A Sharma, I Ramos‐Tomillero, A El‐Faham… - …, 2017 - Wiley Online Library
… PTSA (14 mg, 0.073 mmol) was added to a suspension of Fmoc-Thr-OH (500 mg, 1.46 mmol) and DHP (265 μL, 2.92 mmol) in CH 2 Cl 2 . The mixture was allowed to react for 60 min at …
M Mergler, F Dick, B Sax, C Stähelin… - Journal of peptide …, 2003 - Wiley Online Library
… When applying TBTU or similar coupling reagents, side-chain protection of Fmoc-Thr-OH is normally not strictly required and in some instances, the coupling of this derivative may be …
Number of citations: 42 onlinelibrary.wiley.com
PM FISCHER, KIMV RETSON… - … Journal of Peptide …, 1991 - Wiley Online Library
… Preparation of the free sidechain hydroxyl derivative Fmoc-Thr-OH, on the other hand, is an efficient process (7). We therefore carried out two pilot syntheses of our target peptide using …
Number of citations: 20 onlinelibrary.wiley.com
SV Campos, LP Miranda, M Meldal - Journal of the Chemical Society …, 2002 - pubs.rsc.org
The chemical synthesis and use of O-sulfated hydroxy amino acids in solid-phase peptide synthesis has long been a difficult and delicate task for peptide chemists due to the intrinsic …
Number of citations: 21 pubs.rsc.org
F Filira, L Biondi, F Cavaggion… - … Journal of Peptide …, 1990 - Wiley Online Library
Synthesis is described of four tuftsin derivatives containing a D‐ghcopyranosyl or a D‐galactopyranosyl unit covalently linked to the hydroxy side chain function of the threonine residue …
Number of citations: 65 onlinelibrary.wiley.com
NH Yao, WY He, KS Lam, G Liu - Journal of Combinatorial …, 2004 - ACS Publications
Direct O-glycosylation of amino acids bound to TentaGel resin with a number of glycosyl trichloroacetimidate donors results in high yields. The glycosylation reaction can be easily …
Number of citations: 24 pubs.acs.org
BG de la Torre, JL Torres, E Bardají, P Clapés… - Journal of the …, 1990 - pubs.rsc.org
… Compounds (1) and (2) were obtained from Fmoc-Ser-OH and Fmoc-Thr-OH respectively, using … The stability of Fmoc-Ser-OH and Fmoc-Thr-OH under hydrostannolytic conditions had …
Number of citations: 12 pubs.rsc.org
KAN Graham, Q Wang, M Eisenhut, U Haberkorn… - Tetrahedron letters, 2002 - Elsevier
… The N-α-fluorenylmethyloxycarbonyl-l-threonine allyl ester (Fmoc-Thr-OAllyl) 6 was synthesised from Fmoc-Thr-OH 5 with caesium carbonate and allyl bromide according to literature …
Number of citations: 24 www.sciencedirect.com
H Li, F Li, F Liu, X Chen, W Xu, L Shen, J Xu, R Yang… - Molecules, 2022 - mdpi.com
… P(Fmoc-Ala-OH) and P(Fmoc-Thr-OH) with high polymerization degrees have an excellent selectivity towards Cr 2 O 7 2− in comparison to other cations and anions. Additionally, their …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.